molecular formula C19H27N3O3 B10783399 Mdmb-butinaca

Mdmb-butinaca

Cat. No. B10783399
M. Wt: 345.4 g/mol
InChI Key: YHAWFWPNIXPRDT-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MDMB-BUTINACA involves the reaction of 1-butyl-1H-indazole-3-carboxylic acid with methyl 2-amino-3,3-dimethylbutanoate under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: MDMB-BUTINACA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds:

  • ADB-BUTINACA
  • MDMB-5’Br-BUTINACA
  • 4F-MDMB-BINACA
  • JWH-073

Comparison: MDMB-BUTINACA shares structural similarities with these compounds, particularly in the indazole-3-carboxamide core structure. it is unique in its specific substitutions, which may result in different binding affinities and potencies at cannabinoid receptors . For example, ADB-BUTINACA and MDMB-5’Br-BUTINACA have similar effects but may differ in their metabolic stability and duration of action .

properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

methyl (2S)-2-[(1-butylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate

InChI

InChI=1S/C19H27N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h8-11,16H,6-7,12H2,1-5H3,(H,20,23)/t16-/m1/s1

InChI Key

YHAWFWPNIXPRDT-MRXNPFEDSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)OC)C(C)(C)C

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OC)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.